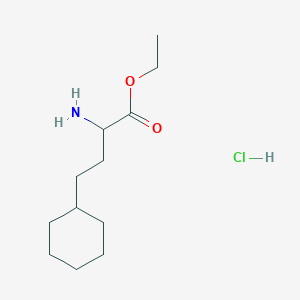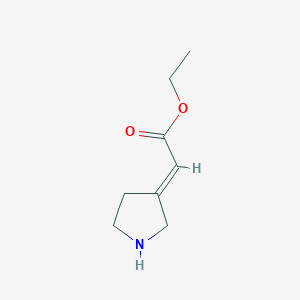
2,4-Difluorophenylzincbromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Difluorophenylzinc bromide is an organozinc compound with the molecular formula C6H3BrF2Zn. It is commonly used in organic synthesis, particularly in cross-coupling reactions. This compound is known for its reactivity and ability to form carbon-carbon bonds, making it a valuable reagent in the field of synthetic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,4-Difluorophenylzinc bromide can be synthesized through the reaction of 2,4-difluorobromobenzene with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires the use of a catalyst, such as a palladium complex, to facilitate the formation of the organozinc compound .
Industrial Production Methods: Industrial production of 2,4-difluorophenylzinc bromide follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Difluorophenylzinc bromide primarily undergoes substitution reactions, where it acts as a nucleophile and replaces a leaving group in an organic molecule. It can also participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds .
Common Reagents and Conditions:
Substitution Reactions: Typically involve halides or other leaving groups and are carried out in the presence of a base.
Cross-Coupling Reactions: Often use palladium or nickel catalysts and are performed under inert atmosphere conditions to prevent oxidation.
Major Products: The major products formed from reactions involving 2,4-difluorophenylzinc bromide are typically substituted aromatic compounds, which can be further functionalized for various applications .
Aplicaciones Científicas De Investigación
2,4-Difluorophenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,4-difluorophenylzinc bromide involves its role as a nucleophile in substitution and cross-coupling reactions. The compound donates its phenyl group to an electrophilic center, facilitated by the presence of a catalyst. This process forms a new carbon-carbon bond, which is essential in the synthesis of various organic compounds .
Comparación Con Compuestos Similares
- 3,4-Difluorophenylzinc bromide
- 2,5-Difluorophenylzinc bromide
- 2,6-Difluorophenylzinc bromide
Comparison: 2,4-Difluorophenylzinc bromide is unique due to the specific positioning of the fluorine atoms on the benzene ring, which influences its reactivity and selectivity in chemical reactions. Compared to its isomers, it may exhibit different reactivity patterns and product distributions in synthetic applications .
Propiedades
Fórmula molecular |
C6H3BrF2Zn |
|---|---|
Peso molecular |
258.4 g/mol |
Nombre IUPAC |
zinc;1,3-difluorobenzene-6-ide;bromide |
InChI |
InChI=1S/C6H3F2.BrH.Zn/c7-5-2-1-3-6(8)4-5;;/h1-2,4H;1H;/q-1;;+2/p-1 |
Clave InChI |
ACVYIAKLGGCVDQ-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=CC(=[C-]1)F)F.[Zn+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[2-[3-[(1-carboxy-3-phenylpropyl)amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12104664.png)

![n-[1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12104673.png)
![3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B12104676.png)

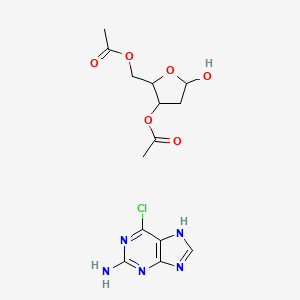
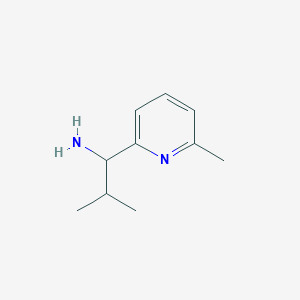
![[2-[4-acetyloxy-4a-(acetyloxymethyl)-1,2-dimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] 2-methylbutanoate](/img/structure/B12104697.png)

![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbonitrile](/img/structure/B12104716.png)
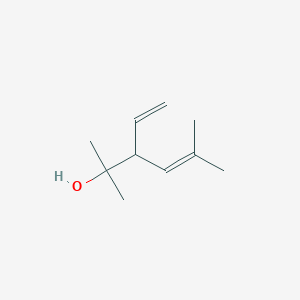
![N-[(7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)amino]formamide](/img/structure/B12104718.png)
